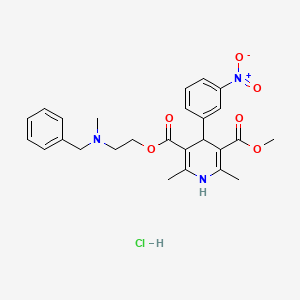

Nicardipine hydrochloride

Übersicht

Beschreibung

Nicardipine hydrochloride is a potent calcium channel blocker belonging to the dihydropyridine class. It is primarily used for the management of hypertension and chronic stable angina pectoris. This compound exhibits marked vasodilator action without showing cardiodepressant effects, making it effective in treating angina and coronary spasms .

Wirkmechanismus

Target of Action

Nicardipine hydrochloride primarily targets the calcium channels in cardiac muscle and vascular smooth muscle cells . These channels are crucial for the contractile processes of these muscles, as they allow the influx of extracellular calcium ions into the cells .

Mode of Action

This compound is a calcium entry blocker . It inhibits the transmembrane influx of calcium ions into cardiac muscle and smooth muscle without changing serum calcium concentrations . This inhibition could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics due to saturable hepatic first-pass metabolism . Following oral administration, increasing doses result in a disproportionate increase in plasma levels . The steady-state C max values following 20-, 30-, and 40-mg doses every 8 hours averaged 36, 88, and 133 ng/mL, respectively . This compound is highly bound to plasma proteins (>95%) over a wide range of concentrations . Its metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms .

Result of Action

The action of this compound results in the relaxation of coronary vascular smooth muscle and coronary vasodilation , which increases myocardial oxygen delivery . This makes it effective in the treatment of conditions like hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its vasodilatory effects appear to be greater in patients with hypertension than in healthy normotensive volunteers . Furthermore, its use may lead to reflex tachycardia, making it advisable to use it in conjunction with a beta-blocker .

Biochemische Analyse

Biochemical Properties

Nicardipine hydrochloride acts as a calcium ion influx inhibitor . It inhibits the transmembrane influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could possibly be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

This compound has been shown to have high selectivity and potency against chemoresistant prostate cancer cells . It induces apoptosis and cell cycle arrest in these cells . Moreover, it has been found to be effective in models of acute myocardial ischemia and hypertension .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

It is known that this compound is used for the short-term treatment of hypertension and chronic stable angina .

Dosage Effects in Animal Models

In animal models of hypertension, such as the spontaneously hypertensive rat and the adult renal hypertensive dog, large doses of this compound cause profound decreases in blood pressure .

Metabolic Pathways

It is known that this compound is metabolized extensively by the liver .

Transport and Distribution

It is known that this compound is a calcium ion influx inhibitor, suggesting that it may be transported across cell membranes to exert its effects .

Subcellular Localization

Given its role as a calcium ion influx inhibitor, it is likely that it interacts with cell membranes to inhibit the influx of calcium ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nicardipine hydrochloride involves the reaction of 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester with 3-methyl-4-(3’-nitrophenyl)-3-methyl crotonate in an inert solvent. The reaction is monitored using thin layer chromatography or high performance liquid chromatography until completion. The product is then decolorized and filtered, followed by concentration to obtain a viscous filtrate. A crystal solvent is added for dissolution, and the solution is decolorized using activated carbon. Hydrochloric acid is then used to form salt crystals, resulting in high-purity alpha-crystal-form or beta-crystal-form this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound injection involves modifying activated carbon with silica gel to improve decolorization efficiency. This method addresses the high absorption rate of the main drug by traditional activated carbon and enhances the decolorization effect. The process is conducted under an inert atmosphere to prevent the formation of peroxides, ensuring better storage stability .

Analyse Chemischer Reaktionen

Types of Reactions: Nicardipine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicardipine derivatives, while reduction can produce reduced forms of nicardipine .

Wissenschaftliche Forschungsanwendungen

Nicardipine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving calcium channel blockers and their interactions with various receptors.

Biology: this compound is employed in research on cellular calcium regulation and its effects on cellular functions.

Medicine: It is extensively studied for its antihypertensive and anti-anginal properties.

Industry: this compound is used in the formulation of pharmaceutical products, including oral and intravenous preparations

Vergleich Mit ähnlichen Verbindungen

- Nifedipine

- Amlodipine

- Verapamil

- Diltiazem

Eigenschaften

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046992 | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69441-18-5, 54527-84-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

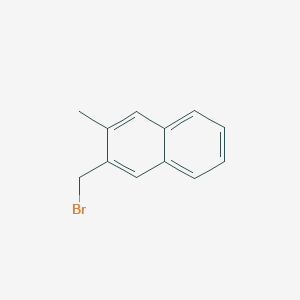

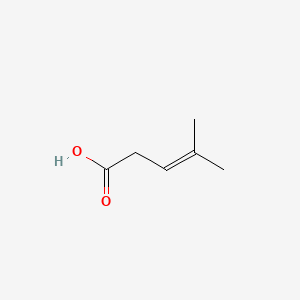

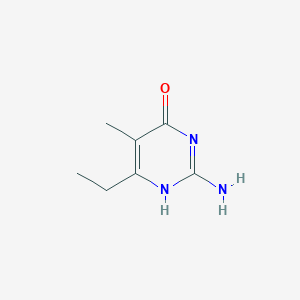

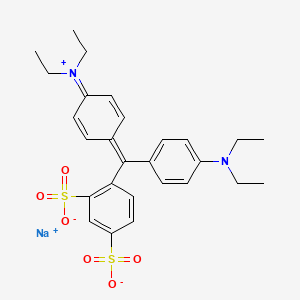

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

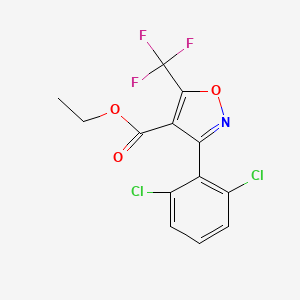

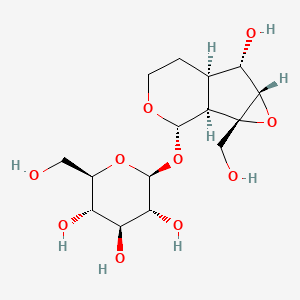

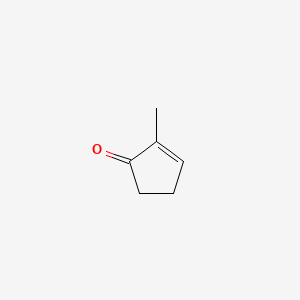

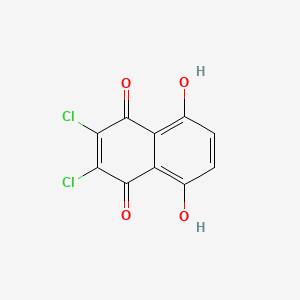

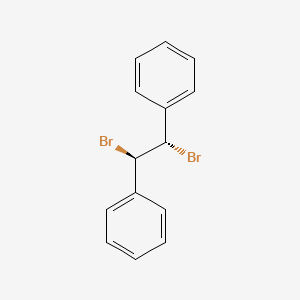

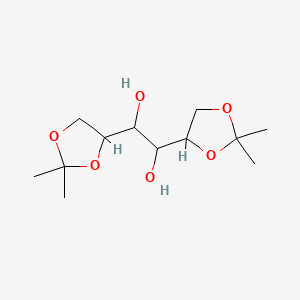

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)